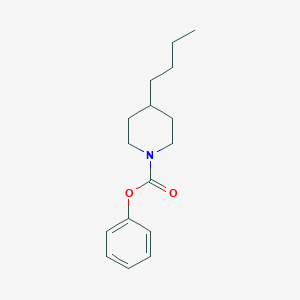

Phenyl 4-butylpiperidine-1-carboxylate

Description

Significance of Piperidine (B6355638) Scaffolds in Molecular Design

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a highly important structural motif in the design of chemical compounds. nih.gov It is a prevalent core in a vast number of pharmaceuticals and biologically active alkaloids. nih.govthieme-connect.com The significance of the piperidine scaffold stems from several key factors:

Structural Versatility: The sp3-hybridized carbon atoms of the piperidine ring allow it to adopt well-defined three-dimensional conformations, typically a chair form. This rigid, yet tunable, structure provides a reliable framework for orienting substituents in specific spatial arrangements.

Physicochemical Modulation: The piperidine ring possesses both hydrophilic (the nitrogen atom) and lipophilic (the hydrocarbon backbone) characteristics. thieme-connect.com The introduction of substituents onto the ring or the nitrogen atom can effectively modulate a molecule's properties, such as its solubility, basicity, and lipophilicity. thieme-connect.comcolab.ws

Synthetic Accessibility: A wide array of synthetic methods have been developed for constructing and functionalizing the piperidine ring, including hydrogenation of pyridine (B92270) precursors, intramolecular cyclizations, and intermolecular annulation reactions. nih.gov This robust synthetic toolbox makes piperidine derivatives readily accessible for research and development.

The strategic incorporation of piperidine scaffolds is a key strategy in medicinal chemistry for enhancing biological activity, improving pharmacokinetic properties, and exploring molecular diversity. thieme-connect.comcolab.ws

The Role of Carboxylate Ester Moieties in Chemical Synthesis and Derivatization

Carboxylate esters are a class of organic compounds characterized by a carbonyl group bonded to an alkoxy or aryloxy group (-COOR). ucla.edu This functional group is fundamental to organic chemistry for several reasons:

Synthetic Intermediates: Esters are commonly prepared through the esterification of carboxylic acids with alcohols, or via the reaction of more reactive carboxylic acid derivatives like acid chlorides with alcohols. numberanalytics.comlibretexts.orgpressbooks.pub They are relatively stable, which makes them easy to work with and purify. libretexts.org

Chemical Reactivity: While stable, the ester linkage is susceptible to a variety of important chemical transformations. pressbooks.pub These include:

Hydrolysis: Esters can be cleaved back to a carboxylic acid and an alcohol under either acidic or basic conditions (saponification). libretexts.orgpressbooks.pub

Transesterification: Reaction with a different alcohol in the presence of a catalyst can swap the original alkoxy/aryloxy group for a new one.

Aminolysis: Reaction with ammonia (B1221849) or amines can convert esters into amides. pressbooks.pub

Reduction: Strong reducing agents like lithium aluminum hydride can reduce esters to primary alcohols. pressbooks.pub

Activating Groups: The nature of the alcohol-derived portion (the -OR group) influences the ester's reactivity. Phenyl esters, such as the one in Phenyl 4-butylpiperidine-1-carboxylate, are more reactive toward nucleophilic attack than simple alkyl esters. This heightened reactivity makes them valuable as acylating agents in synthesis.

Overview of Research Trajectories for Alkyl Phenylpiperidine Carboxylates

Research into alkyl phenylpiperidine carboxylates involves the systematic modification of three main structural components: the piperidine ring, the position and nature of the alkyl substituent, and the group attached to the carboxylate function. The goal is often to establish structure-activity relationships (SAR) for a particular biological target or to develop novel synthetic intermediates. nih.govnih.gov

Investigations in this area have explored how varying the alkyl chain length and position on the piperidine ring influences the molecule's interaction with biological systems. nih.gov Similarly, modifying the ester portion allows for fine-tuning of electronic properties and reactivity. The specific structure of Phenyl 4-butylpiperidine-1-carboxylate, which combines a 4-butylpiperidine (B1281884) core with a phenyl ester at the nitrogen atom (forming a phenyl carbamate), represents a distinct point in this chemical space. While direct research on this exact molecule is not extensively published, studies on related N-carboalkoxy and N-carboaryloxy piperidines are common, often using them as key intermediates in the synthesis of more complex molecular targets. researchgate.netgoogle.com The synthesis of such compounds allows researchers to probe the effects of a lipophilic butyl group at the 4-position combined with the reactive N-phenoxycarbonyl moiety.

Chemical and Physical Properties

Below are key properties for Phenyl 4-butylpiperidine-1-carboxylate.

| Property | Value |

| Molecular Formula | C16H23NO2 |

| Molecular Weight | 261.36 g/mol |

| IUPAC Name | Phenyl 4-butylpiperidine-1-carboxylate |

| Structure | A piperidine ring with a butyl group at the 4-position and a phenoxycarbonyl group attached to the nitrogen atom. |

| Functional Groups | Tertiary Amine (within a carbamate), Carbamate (B1207046) Ester (Phenyl Carbamate), Alkyl Chain, Phenyl Ring |

Detailed Research Findings

Synthesis and Characterization

The synthesis of Phenyl 4-butylpiperidine-1-carboxylate can be readily accomplished through established chemical methods. A common and efficient route involves the reaction of 4-butylpiperidine with phenyl chloroformate.

Synthetic Scheme: 4-butylpiperidine + Phenyl chloroformate → Phenyl 4-butylpiperidine-1-carboxylate + HCl

This reaction is a nucleophilic acyl substitution, where the secondary amine of the 4-butylpiperidine attacks the electrophilic carbonyl carbon of phenyl chloroformate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would verify the structure, showing characteristic signals for the butyl group, the piperidine ring protons, and the aromatic protons of the phenyl group.

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1730 cm⁻¹ would indicate the presence of the carbamate C=O stretch.

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound by identifying the molecular ion peak (m/z) at 261.36.

Chemical Reactivity and Derivatization

The reactivity of Phenyl 4-butylpiperidine-1-carboxylate is dominated by its N-phenoxycarbonyl group.

Nucleophilic Acyl Substitution: The phenoxy group is a relatively good leaving group, making the compound an effective reagent for transferring the 4-butylpiperidine-1-carbonyl moiety to other nucleophiles. For example, reaction with an amine would yield a urea (B33335) derivative, while reaction with an alcohol would result in transesterification to form a different carbamate.

Cleavage of the Carbamate: The N-C(O)O-Ph bond can be cleaved under various conditions. Strong acidic or basic hydrolysis would lead to the decarboxylation and release of 4-butylpiperidine, phenol, and carbon dioxide. This makes the phenoxycarbonyl group a useful protecting group for the piperidine nitrogen.

Applications in Chemical Research

Given its structure, Phenyl 4-butylpiperidine-1-carboxylate serves primarily as a building block or intermediate in organic synthesis.

Synthetic Intermediate: It is a useful precursor for creating more complex molecules. The reactive N-phenoxycarbonyl group allows for its conversion into other functional groups, such as ureas and other carbamates, providing access to a library of derivatives for further study. rsc.org

Scaffold for Library Synthesis: In medicinal chemistry research, compounds like this can be used as scaffolds. The 4-butylpiperidine core provides a defined three-dimensional structure, and the reactivity of the phenyl carbamate allows for the attachment of various other molecular fragments to generate a diverse set of compounds for biological screening. nih.gov

Structure

3D Structure

Properties

CAS No. |

651053-81-5 |

|---|---|

Molecular Formula |

C16H23NO2 |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

phenyl 4-butylpiperidine-1-carboxylate |

InChI |

InChI=1S/C16H23NO2/c1-2-3-7-14-10-12-17(13-11-14)16(18)19-15-8-5-4-6-9-15/h4-6,8-9,14H,2-3,7,10-13H2,1H3 |

InChI Key |

IJRZYESHUSMTQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCN(CC1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Phenyl 4 Butylpiperidine 1 Carboxylate

Role of Intermediates in Catalytic Transformations

The catalytic transformations of phenyl 4-butylpiperidine-1-carboxylate and its analogs are characterized by the formation of key intermediates that dictate the reaction outcome. In transition metal-catalyzed C-H functionalization reactions, cyclometalated intermediates are paramount.

For instance, in palladium-catalyzed C-H arylation, a Pd(II) catalyst can react with the substrate to form a six-membered palladacycle intermediate, where the palladium is coordinated to the carbamate (B1207046) oxygen and bonded to a carbon atom of the piperidine (B6355638) ring. magtech.com.cn This intermediate then undergoes oxidative addition with an aryl halide to form a Pd(IV) species. Subsequent reductive elimination from this high-valent palladium complex yields the arylated piperidine and regenerates the Pd(II) catalyst, thus completing the catalytic cycle. The stability and reactivity of these palladacycle intermediates are influenced by the electronic and steric properties of the ligands on the palladium center. acs.org

In some catalytic systems, radical intermediates may also play a role. For example, photoredox catalysis can be employed to generate radical species from piperidine derivatives. nih.gov In such cases, a photocatalyst, upon excitation by light, can abstract an electron from the piperidine nitrogen, leading to a radical cation intermediate. This intermediate can then undergo further reactions, such as C-H abstraction, to generate a carbon-centered radical that can be trapped by a suitable coupling partner.

The nature of the protecting group on the piperidine nitrogen is also crucial in determining the stability and reactivity of intermediates. Carbamates, such as the phenylcarbamoyl group in the title compound, are known to be effective directing groups in C-H activation due to their ability to form stable six-membered metal-bearing ring intermediates. magtech.com.cn

Solvent and Ligand Effects on Reaction Selectivity and Efficiency

The choice of solvent and ligands is critical in controlling the selectivity and efficiency of reactions involving phenyl 4-butylpiperidine-1-carboxylate. These factors can influence the stability of intermediates, the rate of reaction steps, and the regiochemical and stereochemical outcome of the transformation.

Solvent Effects: The polarity and coordinating ability of the solvent can have a profound impact on the reaction. In a study on the synthesis of substituted piperidines, it was found that the reaction rate was influenced by the solvent's dielectric constant. rsc.org For instance, the reaction was faster in ethanol (B145695) compared to methanol, despite ethanol having a lower dielectric constant. rsc.org This highlights that specific solvent-solute interactions can be more important than bulk solvent properties. In palladium-catalyzed C-H activation reactions, polar aprotic solvents like DMF or DMSO are often used, as they can help to stabilize charged intermediates and dissolve the inorganic bases typically employed. The formation of piperidines with tertiary amino groups has been shown to proceed efficiently in polar solvents like DMSO and DMF. mdpi.com

Ligand Effects: In transition metal-catalyzed reactions, ligands play a multifaceted role. They can modulate the electronic and steric properties of the metal center, thereby influencing its reactivity and selectivity. In the palladium-catalyzed C-H arylation of N-Boc-piperidines, the choice of phosphine (B1218219) ligand was found to control the regioselectivity between α- and β-arylation. capes.gov.br Flexible biarylphosphine ligands favored the formation of the β-arylated product, while more rigid ligands led to the α-arylated product. capes.gov.br This control is attributed to the influence of the ligand on the geometry of the transition state for the reductive elimination step. Similarly, in copper-catalyzed N-arylation reactions, the use of chelating ligands can significantly accelerate the reaction rate. nih.gov

The following table illustrates the representative effect of different ligands on the yield of a generic palladium-catalyzed C-H arylation of an N-protected piperidine, based on trends observed in the literature for analogous systems.

| Ligand | Catalyst System | Solvent | Yield (%) | Reference |

| P(t-Bu)3 | Pd(OAc)2 | Toluene | 65 | capes.gov.br |

| JohnPhos | Pd(OAc)2 | Toluene | 78 | capes.gov.br |

| Buchwald-type ligand | Pd(OAc)2 | Dioxane | 85 | capes.gov.br |

| N-Heterocyclic Carbene (NHC) | Pd(OAc)2 | Toluene | 72 | capes.gov.br |

This table is illustrative and based on general trends for analogous compounds.

Kinetic Analysis of Carboxylate Formation and Transformation

Kinetic studies provide quantitative insights into the reaction rates and mechanisms of formation and transformation of the carboxylate group in molecules like phenyl 4-butylpiperidine-1-carboxylate. While specific kinetic data for this exact compound is scarce, studies on the aminolysis and hydrolysis of related phenyl carbonates and carbamates offer valuable parallels.

The aminolysis of aryl phenyl carbonates with piperidine has been shown to proceed through a zwitterionic tetrahedral intermediate. researchgate.net The reaction kinetics can exhibit a dependence on the amine concentration, often showing both uncatalyzed and catalyzed pathways. The Brønsted-type plot, which relates the reaction rate to the basicity of the nucleophile, can provide information about the degree of bond formation in the transition state. For the aminolysis of a series of phenyl cinnamates with secondary amines, linear Brønsted plots with βnuc values of 0.47–0.50 were observed, suggesting a moderate degree of N-C bond formation in the transition state. researchgate.net

The hydrolysis of the carboxylate group is another important transformation. The rate of hydrolysis is typically dependent on the pH of the medium. Studies on the hydrolysis of related aminoalkyl esters have shown pseudo-first-order kinetics. acs.org The pH-rate profiles often reveal different reaction pathways, including acid-catalyzed, base-catalyzed, and uncatalyzed hydrolysis of the various protonated and non-protonated forms of the molecule. acs.org

The following table provides representative kinetic data for the aminolysis of a related phenyl carbonate with piperidine, illustrating the effect of substituents on the reaction rate.

| Substituent on Phenyl Ring | k (M⁻¹s⁻¹) | Relative Rate | Reference |

| 4-Nitro | 1.2 x 10¹ | 1000 | researchgate.net |

| 4-Chloro | 2.5 x 10⁻¹ | 21 | researchgate.net |

| H | 1.2 x 10⁻² | 1 | researchgate.net |

| 4-Methyl | 4.0 x 10⁻³ | 0.33 | researchgate.net |

This table is illustrative and based on data for analogous compounds to demonstrate electronic effects.

Structural Analysis and Conformational Landscape of Phenyl 4 Butylpiperidine 1 Carboxylate Derivatives

Conformational Preferences of the Piperidine (B6355638) Ring System

The six-membered piperidine ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. acs.orgresearchgate.net This chair form is more stable than other potential conformations such as the boat, twist-boat, or half-chair forms. ias.ac.inresearchgate.net In the crystal structure of the parent compound, Phenyl piperidine-1-carboxylate, the piperidine ring exists in a chair conformation. researchgate.netnih.gov The transition to a boat or twist-boat conformation is generally energetically unfavorable, though it can be influenced by substitution patterns or interactions within a larger molecular framework, such as in certain bicyclic systems or through protein-ligand interactions. nih.govacs.org For instance, analysis of N-acylpiperidine structures in the Protein Data Bank (PDB) revealed that while the chair conformation is most common, a notable percentage (23%) adopt a twist-boat conformation, suggesting that the less favorable conformation can be stabilized by binding interactions. nih.gov

Computational and spectroscopic studies on various piperidine derivatives have confirmed the prevalence of the chair conformation. ias.ac.in However, the introduction of bulky substituents or electron-withdrawing groups on the nitrogen atom can significantly alter the conformational equilibrium. ias.ac.in In some hindered N-nitroso piperidines, for example, an equilibrium mixture involving boat forms has been observed. ias.ac.in

Table 1: Conformational Characteristics of Piperidine Rings

| Conformation | Relative Stability | Key Features | Prevalence in Phenyl 4-butylpiperidine-1-carboxylate |

|---|---|---|---|

| Chair | Most Stable | Staggered bonds, minimal torsional and angle strain. | Dominant conformation. researchgate.netnih.gov |

| Twist-Boat | Less Stable | Intermediate between boat and chair; relieves some steric clashes of the boat form. | Possible, especially when interacting with biological macromolecules. nih.gov |

| Boat | Least Stable | Eclipsed bonds and flagpole interactions lead to high steric strain. | Unlikely, unless forced by severe steric constraints. ias.ac.in |

Impact of Substituents on Molecular Geometry and Dynamics

Substituents on the piperidine ring play a crucial role in defining its preferred geometry and dynamic behavior. In Phenyl 4-butylpiperidine-1-carboxylate, two key substituents are the 4-butyl group and the N-phenylcarboxylate group.

The large, non-polar butyl group at the C4 position will have a strong preference for the equatorial position in the chair conformation. This orientation minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the butyl group were in the axial position.

Diastereoselective and Enantioselective Characterization of Related Compounds

The synthesis of substituted piperidines with precise control over their stereochemistry is a major focus in organic chemistry, as the spatial arrangement of substituents is critical for biological function. acs.org Methodologies for the diastereoselective and enantioselective synthesis of piperidine derivatives often involve asymmetric catalysis or the use of chiral auxiliaries. acs.orgrsc.org

Diastereoselectivity: The relative stereochemistry of substituents on the piperidine ring is often controlled during the ring-forming step. For example, diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening provides a route to highly substituted oxygenated piperidines. acs.org Similarly, boronyl radical-catalyzed (4+2) cycloaddition reactions have been developed to produce polysubstituted piperidines with high diastereoselectivity. nih.gov For 4-substituted piperidines, the thermodynamic preference for a large substituent to occupy the equatorial position often drives the diastereoselectivity of a reaction, resulting in a trans relationship with substituents at other positions if they are also equatorial.

Enantioselectivity: Generating a single enantiomer of a chiral piperidine derivative is essential for developing selective therapeutic agents. nih.gov This is often achieved through asymmetric synthesis.

Organocatalysis: Enantioselective intramolecular aza-Michael reactions, catalyzed by chiral amines, have been used to desymmetrize prochiral substrates, yielding enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org

Metal Catalysis: Copper-catalyzed asymmetric cyclizative aminoboration is a method for producing chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. researchgate.net

Kinetic Resolution: This technique can separate a racemic mixture of chiral piperidines. For instance, the kinetic resolution of 2-aryl-4-methylenepiperidines using a chiral lithium amide base allows for the isolation of highly enantioenriched piperidine fragments. acs.org

The characterization of these stereoisomers relies on techniques such as high-field NMR spectroscopy to determine relative configurations through coupling constants and NOE experiments, and chiral HPLC to determine enantiomeric excess (ee). acs.orgresearchgate.net

Hydrogen Bonding Networks and Intermolecular Interactions within Crystalline Structures

In the solid state, the spatial arrangement of molecules is dictated by a network of intermolecular interactions. For Phenyl 4-butylpiperidine-1-carboxylate, which lacks strong hydrogen bond donors like N-H or O-H groups, weaker interactions are expected to dominate the crystal packing.

Analysis of the closely related Phenyl piperidine-1-carboxylate reveals that its crystal structure is stabilized by a combination of weak C-H···O hydrogen bonds and C-H···π interactions. researchgate.netnih.gov The oxygen atoms of the carboxylate group act as hydrogen bond acceptors for C-H donors from neighboring piperidine or phenyl rings, linking the molecules into polymeric chains. researchgate.netnih.gov The electron-rich phenyl ring can also participate in C-H···π interactions, further stabilizing the crystal lattice. nih.gov Similar non-classical C-H···O hydrogen bonds have been identified as key packing forces in the crystal structures of other piperidine carboxylate derivatives. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of piperidine (B6355638) derivatives. tandfonline.com These calculations can determine the distribution of electron density within a molecule, which is crucial for understanding its chemical behavior. For instance, methods like B3LYP/6-311++G(d,p) are employed to analyze the molecular orbital landscape, revealing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). tandfonline.com The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability and reactivity. tandfonline.com

Molecular electrostatic potential (MEP) analysis, another quantum chemical tool, maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). tandfonline.com This information is vital for predicting how a molecule will interact with other molecules, including biological targets. tandfonline.com Furthermore, quantum chemical methods are used to calculate various molecular properties, such as pKa values, which are essential for predicting the ionization state of a molecule at physiological pH. wur.nlsubstack.com Studies on disubstituted piperazines have shown that quantum chemical calculations, coupled with a solvation model, can accurately predict experimental pKa values. wur.nl These computational approaches can also be used to assess the stability of reaction intermediates, such as carbamates, which is important for understanding reaction mechanisms. wur.nl

Natural bond orbital (NBO) analysis can provide further insights into the molecule's bioactivity by examining intramolecular interactions and charge delocalization. tandfonline.com The theoretical vibrational frequencies calculated using these methods can be compared with experimental data from FT-IR spectroscopy to confirm the molecular structure. tandfonline.com

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational behavior and dynamics of molecules over time. For flexible molecules like Phenyl 4-butylpiperidine-1-carboxylate, which contains a piperidine ring that can adopt various conformations (e.g., chair, boat, twist-boat), MD simulations provide a detailed picture of its conformational landscape. researchgate.netresearchgate.net

These simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe how the molecule moves and changes shape. researchgate.net By analyzing the trajectory of an MD simulation, one can identify the most stable conformations and the energy barriers between them. The conformational free energies of substituted piperidines can be determined using methods like the J-value method from NMR spectroscopy and can be quantitatively predicted by molecular mechanics calculations. nih.gov

MD simulations are particularly valuable for understanding how a ligand interacts with its biological target. researchgate.netnih.gov By simulating the ligand-protein complex, researchers can observe the stability of the binding pose and the key interactions that hold the ligand in place. researchgate.netnih.gov Per-residue binding free energy deconvolution from MD simulations can identify the specific amino acid residues that contribute most to the binding affinity. researchgate.netnih.gov This information is crucial for understanding the molecular basis of ligand recognition and for designing new ligands with improved binding properties. For example, MD simulations have been used to show how different substituents on the piperidine N-atom affect the interactions with a lipophilic binding pocket in the σ1 receptor. researchgate.netnih.gov

In Silico Structure-Activity Relationship (SAR) Analysis of Analogues

In silico Structure-Activity Relationship (SAR) analysis is a computational approach used to understand how the chemical structure of a compound relates to its biological activity. nih.gov For analogues of Phenyl 4-butylpiperidine-1-carboxylate, SAR studies are essential for identifying the structural features that are important for their activity and for designing new, more potent compounds. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a key component of SAR analysis. QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. nih.govtandfonline.com These descriptors can be 2D (e.g., topological descriptors) or 3D (e.g., molecular shape, electrostatic potential). tandfonline.comnih.gov Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested compounds. nih.govtandfonline.com Various statistical methods, such as multiple linear regression (MLR), support vector machines (SVM), and neural networks, are used to build QSAR models. nih.gov

Pharmacophore modeling is another important in silico SAR technique. A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to be active at a particular biological target. nih.govresearchgate.net By identifying the common pharmacophoric features of a series of active compounds, researchers can develop a model that can be used to screen virtual libraries for new potential ligands. nih.govresearchgate.net

The theoretical prediction of how a ligand like Phenyl 4-butylpiperidine-1-carboxylate might interact with a biological target is a cornerstone of modern drug discovery. Molecular docking is a widely used computational technique for this purpose. rsc.org It predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rsc.org Docking algorithms explore various possible conformations of the ligand within the binding site of the target protein and score them based on a scoring function that estimates the binding affinity. rsc.org

These scoring functions typically account for various types of interactions, including:

Hydrogen bonds: These are crucial for the specificity of ligand binding. rsc.org

Hydrophobic interactions: The interaction of nonpolar parts of the ligand with nonpolar residues of the protein is a major driving force for binding. rsc.org

Electrostatic interactions: These include salt bridges between charged groups on the ligand and the protein. rsc.org

π-cation and π-π stacking interactions: These are common for ligands containing aromatic rings. rsc.org

Molecular dynamics simulations can then be used to refine the docked pose and to assess the stability of the predicted ligand-protein complex over time. researchgate.net These simulations provide a more dynamic and realistic picture of the binding event, taking into account the flexibility of both the ligand and the protein. researchgate.net

The interaction profile of a piperidine-based ligand can be significantly altered by varying the substituents on the piperidine ring and other parts of the molecule. nih.gov Computational studies, in conjunction with experimental data, can provide a detailed understanding of how these variations affect binding affinity and selectivity. acs.org

For example, studies on σ1 receptor ligands have shown that even small changes, such as the introduction of a methyl group on the piperidine ring, can lead to major changes in affinity and selectivity. acs.org The position and stereochemistry of the substituent are also critical. acs.org Molecular modeling can help rationalize these observations by showing how the substituent alters the fit of the ligand in the binding pocket or introduces new interactions with the protein. nih.gov

The electronic properties of the substituents also play a crucial role. nih.gov Electron-donating groups can increase the basicity of the piperidine nitrogen, which may be important for forming a salt bridge with an acidic residue in the binding site. nih.gov Conversely, electron-withdrawing groups can decrease the basicity and may be beneficial in other contexts. nih.gov The lipophilicity of the substituents is another important factor, as it affects both the binding to the target and the pharmacokinetic properties of the compound. nih.gov

| Substituent Variation | Observed Effect on Interaction Profile | Reference |

| Methyl group on piperidine ring | Can significantly alter σ1 receptor affinity and selectivity. | acs.org |

| N-substituent on piperidine | Different N-substituents (e.g., methyl, ethyl, tosyl) lead to different σ1 receptor affinities due to varying interactions with the lipophilic binding pocket. | nih.gov, researchgate.net |

| Electron-donating vs. electron-withdrawing groups | Can modulate the basicity of the piperidine nitrogen and influence binding to targets like monoamine oxidase. | nih.gov |

| Aromatic ring substituents | Can affect hydrophobic interactions and introduce new hydrogen bonding opportunities. | rsc.org |

Prediction of Synthetic Accessibility and Reaction Energetics

While computational chemistry is often focused on the properties and interactions of individual molecules, it can also be used to predict the feasibility of synthesizing a target compound like Phenyl 4-butylpiperidine-1-carboxylate. rsc.org There are numerous synthetic routes to substituted piperidines, including intramolecular cyclization, reduction of pyridine (B92270) derivatives, and various cycloaddition reactions. mdpi.comwhiterose.ac.uk

Computational methods can be used to evaluate the thermodynamics and kinetics of these synthetic steps. For example, quantum chemical calculations can be used to determine the reaction energies and activation barriers for key bond-forming reactions. tandfonline.com This information can help chemists choose the most promising synthetic route and optimize the reaction conditions.

Advanced Applications in Contemporary Chemical Research

Phenyl 4-butylpiperidine-1-carboxylate as a Versatile Synthetic Building Block

The inherent reactivity of its functional groups makes Phenyl 4-butylpiperidine-1-carboxylate a versatile precursor in organic synthesis. The phenyl carbamate (B1207046) moiety can act as a leaving group or be transformed into other functional groups, while the piperidine (B6355638) ring provides a robust scaffold for further elaboration.

Precursor in the Synthesis of Complex Heterocyclic Systems

The piperidine nucleus is a prevalent feature in a vast array of biologically active natural products and synthetic pharmaceuticals. nih.gov Consequently, functionalized piperidines like Phenyl 4-butylpiperidine-1-carboxylate serve as crucial building blocks for the synthesis of more intricate heterocyclic systems. The carbamate group can be strategically manipulated or cleaved to enable the introduction of diverse substituents or to facilitate cyclization reactions, leading to the formation of polycyclic frameworks. For instance, the nitrogen of the piperidine ring, after deprotection, can participate in annulation reactions to construct fused or spirocyclic heterocyclic systems. The reactivity of the phenyl carbamate itself can be harnessed in various coupling reactions, further expanding its synthetic utility.

Role in the Construction of Macrocyclic Structures

Macrocycles are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. nih.gov The synthesis of these large ring systems often relies on highly convergent strategies employing well-defined building blocks. google.com Phenyl 4-butylpiperidine-1-carboxylate can be envisioned as a key component in macrocyclization strategies. The piperidine unit can impart a degree of rigidity and conformational pre-organization to a linear precursor, which can be advantageous for achieving efficient ring closure. The phenyl carbamate functionality can be activated to form an amide bond, a common linkage in macrocyclic structures, through reaction with a suitable nucleophile within the same molecule. This intramolecular reaction would forge the macrocyclic ring, with the 4-butyl group providing a lipophilic side chain that can influence the solubility and binding properties of the final macrocycle.

Utilization as a Linker Component in Bifunctional Molecules

Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. wuxibiology.comacs.org These molecules are composed of two distinct ligands connected by a linker, and the nature of this linker is critical to their efficacy. symeres.com

Saturated heterocycles like piperidine and piperazine (B1678402) are increasingly being incorporated into PROTAC linkers to impart rigidity and improve physicochemical properties. nih.govresearchgate.net The piperidine scaffold in Phenyl 4-butylpiperidine-1-carboxylate offers a conformationally restricted element, which can help to optimize the spatial orientation of the two ligands for effective ternary complex formation between the target protein and an E3 ligase. nih.gov

Design Principles for Linker Length and Flexibility in PROTACs

The length and flexibility of the linker in a PROTAC are crucial design parameters that significantly impact its biological activity. The linker must be long enough to span the distance between the target protein and the E3 ligase but not so long that it leads to unproductive binding modes. The incorporation of rigid structural motifs, such as the piperidine ring from Phenyl 4-butylpiperidine-1-carboxylate, can help to control the conformational freedom of the linker. researchgate.net This reduction in flexibility can lead to a more defined three-dimensional structure, which may enhance the avidity of the PROTAC for its target proteins and improve the stability of the resulting ternary complex. The 4-butyl substituent can also play a role in modulating the lipophilicity and cell permeability of the PROTAC.

Table 1: Common Linker Motifs in PROTACs

| Linker Motif | Key Characteristics | Reference |

| Polyethylene Glycol (PEG) | Flexible, enhances solubility | |

| Alkyl Chains | Flexible, lipophilic | |

| Piperidine/Piperazine | Rigid, improves metabolic stability | nih.govresearchgate.net |

| Alkynes/Triazoles | Rigid, synthetically accessible | nih.gov |

Development of Novel Methodologies Facilitated by the Compound

The unique chemical properties of Phenyl 4-butylpiperidine-1-carboxylate can facilitate the development of new synthetic methodologies. The phenyl carbamate group, for example, can be a useful handle for chemoselective transformations. Phenyl carbamates of primary amines are known to react selectively to form ureas, while those of secondary amines, like the one in the title compound, are more stable. nih.gov This differential reactivity can be exploited in complex syntheses.

Furthermore, the introduction of a phenyl carbamate at a specific position on an aromatic ring has been shown to be effective in directing certain catalytic reactions, leading to high yields and enantioselectivities in the synthesis of chiral molecules. acs.org While not directly demonstrated for Phenyl 4-butylpiperidine-1-carboxylate itself, this principle highlights the potential of the phenyl carbamate moiety to influence the outcome of chemical reactions in novel ways.

Applications in Materials Science and Polymer Chemistry

The incorporation of piperidine derivatives into polymer backbones has been shown to yield materials with desirable properties for various applications. acs.orgacs.org For instance, piperidine-based polymers have been investigated for use as proton exchange membranes in high-temperature fuel cells due to their high thermal stability and ability to facilitate proton conduction. acs.orgacs.org

While direct academic reports on the use of Phenyl 4-butylpiperidine-1-carboxylate in polymer chemistry are not prevalent, its structure suggests potential utility in this field. The piperidine unit could be incorporated into a polymer chain, either in the main backbone or as a pendant group. The phenyl carbamate functionality could serve as a reactive site for polymerization or for post-polymerization modification. For example, the carbamate could be used to graft other molecules onto the polymer backbone, thereby tailoring the material's properties for specific applications. The presence of the butyl group would also influence the polymer's solubility and mechanical properties. Additionally, functionalized piperidines have been used to prepare polymeric films with antimicrobial properties for potential applications in drug delivery. nih.gov

Future Research Directions and Emerging Trends

Exploration of Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For Phenyl 4-butylpiperidine-1-carboxylate, this translates to the exploration of synthetic routes that are not only efficient but also environmentally benign. Key areas of future research in this domain include:

One-Pot Synthesis: Developing one-pot or tandem reactions for the synthesis of Phenyl 4-butylpiperidine-1-carboxylate can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. Research into one-pot synthetic methods for similar piperidine (B6355638) derivatives has shown promise, achieving high yields and purities. nih.govevitachem.com

Green Solvents and Catalysts: Future synthetic strategies will likely focus on replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. The exploration of reusable and non-toxic catalysts, including biocatalysts or metal-organic frameworks (MOFs), will be crucial in developing sustainable synthetic protocols.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. purdue.edu Investigating the synthesis of Phenyl 4-butylpiperidine-1-carboxylate using flow chemistry could lead to more efficient and reproducible production methods.

| Synthetic Approach | Traditional Method | Sustainable Future Direction |

| Solvents | Often relies on chlorinated or polar aprotic solvents. | Utilization of green solvents like water, ethanol (B145695), or ionic liquids. |

| Catalysts | May involve stoichiometric amounts of reagents or heavy metal catalysts. | Development of reusable heterogeneous or biocatalysts. |

| Process | Multi-step batch synthesis with intermediate isolation. | One-pot reactions and continuous flow processes. nih.govpurdue.edu |

| Energy Consumption | Can be energy-intensive due to prolonged heating or cooling. | Microwave-assisted synthesis or reactions at ambient temperatures. |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is set to revolutionize chemical synthesis. purdue.edu For Phenyl 4-butylpiperidine-1-carboxylate, these technologies can accelerate the discovery of new synthetic routes and the optimization of reaction conditions.

Rapid Reaction Screening: HTE platforms can be employed to rapidly screen a large number of catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of Phenyl 4-butylpiperidine-1-carboxylate. purdue.edu This can significantly reduce the time and resources required for process development.

Automated Synthesis Platforms: The development of automated synthesizers can enable the rapid and reproducible synthesis of a library of Phenyl 4-butylpiperidine-1-carboxylate derivatives. chemrxiv.org This would be invaluable for structure-activity relationship (SAR) studies in drug discovery or for screening their properties in materials science applications.

Machine Learning-Assisted Optimization: By combining HTE data with machine learning algorithms, it is possible to predict the outcomes of reactions and intelligently guide the optimization process. This data-driven approach can lead to the discovery of non-intuitive reaction conditions and novel synthetic pathways.

Advanced Characterization Techniques for Mechanistic Insights

A deep understanding of the structure, conformation, and reactivity of Phenyl 4-butylpiperidine-1-carboxylate is essential for its rational design and application. Future research will leverage advanced characterization techniques to gain unprecedented mechanistic insights.

Multi-dimensional NMR Spectroscopy: Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), can provide detailed information about the connectivity and spatial arrangement of atoms in the molecule, confirming its structure and elucidating its conformational preferences in solution.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of molecules in the solid state. researchgate.net Obtaining the crystal structure of Phenyl 4-butylpiperidine-1-carboxylate would provide precise information about bond lengths, bond angles, and intermolecular interactions. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure, predict spectroscopic properties, and investigate reaction mechanisms at the molecular level. ijcce.ac.ir These theoretical studies can complement experimental findings and provide valuable insights that are difficult to obtain through experiments alone.

| Characterization Technique | Information Gained |

| 1D and 2D NMR Spectroscopy | Connectivity, chemical environment of nuclei, and spatial proximity of atoms. |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, angles, and intermolecular interactions. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns for structural elucidation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. |

| Density Functional Theory (DFT) | Electronic structure, optimized geometry, and prediction of reactivity. ijcce.ac.ir |

Expansion into Novel Functional Material Design

The unique combination of a rigid phenyl group and a flexible butyl-piperidine moiety makes Phenyl 4-butylpiperidine-1-carboxylate an attractive building block for the design of novel functional materials.

Linkers in Proteolysis-Targeting Chimeras (PROTACs): Similar 4-aryl piperidine structures are utilized as semi-flexible linkers in the development of PROTACs for targeted protein degradation. sigmaaldrich.comsigmaaldrich.com Future research could explore the potential of Phenyl 4-butylpiperidine-1-carboxylate and its derivatives as linkers to modulate the properties and efficacy of PROTACs.

Polymer Science: The carboxylate group can be functionalized to incorporate the molecule into polymer chains. The resulting polymers could exhibit interesting properties due to the presence of the piperidine and phenyl rings, potentially finding applications in areas such as drug delivery or as specialty polymers. The properties of such polymers could be fine-tuned by modifying the substitution on the phenyl ring. nih.gov

Supramolecular Chemistry: The phenyl and piperidine rings can participate in non-covalent interactions such as π-π stacking and hydrogen bonding. researchgate.net This opens up possibilities for its use in the construction of self-assembling supramolecular structures with potential applications in sensing, catalysis, or as responsive materials.

Q & A

Q. What are the standard synthetic routes for preparing Phenyl 4-butylpiperidine-1-carboxylate?

The synthesis typically involves reacting 4-butylpiperidine with benzyl chloroformate under basic conditions. A common protocol uses dichloromethane as the solvent and triethylamine to neutralize hydrochloric acid generated during the reaction. Purification is achieved via recrystallization or column chromatography to isolate the pure product .

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of vapors or dust .

- First Aid: For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Storage: Keep in a cool, dry, dark place away from oxidizers .

Q. How is the compound characterized post-synthesis?

Characterization employs:

- Spectroscopy: NMR (¹H/¹³C) for structural confirmation and HPLC for purity assessment (>98%) .

- Crystallography: X-ray diffraction using SHELXL for resolving crystal structures, particularly for analyzing stereochemistry .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound?

Use Design of Experiments (DOE) frameworks like Central Composite Design (CCD) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, applied CCD to optimize chromatographic methods, which can be adapted to synthetic yield optimization .

Q. How can contradictions in crystallographic data be resolved?

Q. What strategies mitigate impurities during synthesis?

- Purification: Employ gradient chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization in ethanol .

- Analytical Monitoring: Use UPLC-MS (as in ) to detect and quantify side products early in the reaction .

Q. How do structural modifications influence biological activity?

Compare derivatives (e.g., 4-methyl or 4-ethyl analogs) via:

- Enzyme Assays: Measure IC₅₀ values against target enzymes.

- Receptor Binding Studies: Use radioligand displacement assays to assess affinity changes .

Q. How can metabolic stability be evaluated in preclinical studies?

- In Vitro Models: Incubate the compound with liver microsomes and analyze degradation via LC-MS.

- Kinetic Analysis: Calculate half-life (t₁/₂) and intrinsic clearance using the substrate depletion method .

Q. What methods assess compound stability under varying conditions?

Q. Which statistical methods are suitable for structure-activity relationship (SAR) analysis?

- Multivariate Regression: Correlate substituent properties (e.g., logP, steric bulk) with activity data.

- Machine Learning: Apply Random Forest or Partial Least Squares (PLS) models to predict bioactivity .

Methodological Notes

- Safety Data Limitations: Toxicological profiles are not fully characterized; assume acute toxicity and implement rigorous exposure controls .

- Synthesis Scalability: Lab-scale protocols may require re-optimization for larger batches (e.g., solvent volume ratios, cooling rates) .

- Data Reproducibility: Document reaction conditions meticulously (e.g., inert atmosphere, stirring speed) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.